
3-(3-Phenyl-1-pyrrolidinyl)-1-(3,4,5-trimethoxyphenyl)-1-propanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Phenyl-1-pyrrolidinyl)-1-(3,4,5-trimethoxyphenyl)-1-propanone hydrochloride, also known as 3,4-CTMP, is a synthetic compound that belongs to the class of substituted phenethylamines. It is a potent psychostimulant that has gained popularity in recent years due to its ability to enhance cognitive function and increase focus and attention.
作用機序
The exact mechanism of action of 3-(3-Phenyl-1-pyrrolidinyl)-1-(3,4,5-trimethoxyphenyl)-1-propanone hydrochloride is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine, two important neurotransmitters that play a role in regulating mood, attention, and motivation. By increasing the levels of these neurotransmitters in the brain, this compound can enhance cognitive function and improve mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to increase heart rate, blood pressure, and body temperature, which can lead to adverse effects if taken in high doses. Additionally, this compound can cause changes in brain function, including alterations in the release and uptake of neurotransmitters.
実験室実験の利点と制限
One of the main advantages of using 3-(3-Phenyl-1-pyrrolidinyl)-1-(3,4,5-trimethoxyphenyl)-1-propanone hydrochloride in lab experiments is its ability to enhance cognitive function and increase focus and attention. This can be useful in a variety of research settings, including those involving memory retention, learning, and decision-making. However, there are also limitations to using this compound in lab experiments. For example, its potential for abuse and dependence can make it difficult to control dosages and ensure the safety of study participants.
将来の方向性
There are many potential future directions for research on 3-(3-Phenyl-1-pyrrolidinyl)-1-(3,4,5-trimethoxyphenyl)-1-propanone hydrochloride. One area of interest is its potential use in treating cognitive disorders such as ADHD and dementia. Additionally, researchers may investigate the long-term effects of this compound on brain function and the potential for addiction and dependence. Finally, there may be opportunities to develop new and more effective versions of this compound that have fewer side effects and greater therapeutic potential.
Conclusion:
In conclusion, this compound, or this compound, is a potent psychostimulant that has gained popularity in recent years due to its ability to enhance cognitive function and increase focus and attention. While there is still much to learn about its mechanism of action and potential applications, this compound holds great promise as a tool for improving cognitive function and treating a variety of neurological and psychiatric disorders.
合成法
The synthesis of 3-(3-Phenyl-1-pyrrolidinyl)-1-(3,4,5-trimethoxyphenyl)-1-propanone hydrochloride involves the reaction of 3,4,5-trimethoxybenzaldehyde with phenyl-2-propanone in the presence of pyrrolidine and acetic anhydride. The resulting product is then purified and converted to the hydrochloride salt form. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
3-(3-Phenyl-1-pyrrolidinyl)-1-(3,4,5-trimethoxyphenyl)-1-propanone hydrochloride has been extensively studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. It has been shown to improve cognitive function, increase focus and attention, and enhance memory retention. Additionally, this compound has been investigated for its potential use in treating depression, anxiety, and other mood disorders.
特性
IUPAC Name |
3-(3-phenylpyrrolidin-1-yl)-1-(3,4,5-trimethoxyphenyl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4.ClH/c1-25-20-13-18(14-21(26-2)22(20)27-3)19(24)10-12-23-11-9-17(15-23)16-7-5-4-6-8-16;/h4-8,13-14,17H,9-12,15H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNICKFKXZDTEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCN2CCC(C2)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane](/img/structure/B2414429.png)
![1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2414430.png)
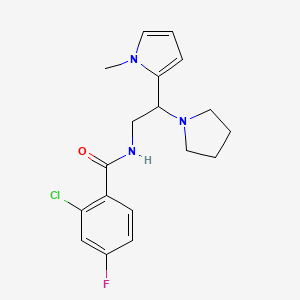
![1-[(1Z)-1-hydroxyimino-6-methyl-3,4-dihydro-2H-carbazol-9-yl]-3-(2-methylbenzimidazol-1-yl)propan-2-ol](/img/structure/B2414435.png)
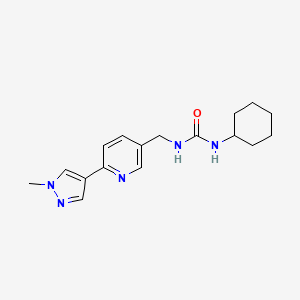
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N-methylacetamide](/img/structure/B2414437.png)
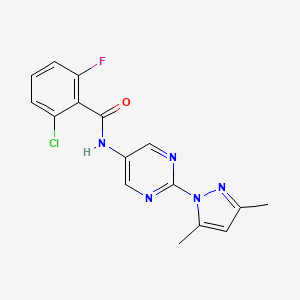
![2-(2-Chloropropanoyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2414439.png)
![4-Bromo-2-[(4-cyclohexylanilino)methyl]-6-methoxyphenol](/img/structure/B2414440.png)
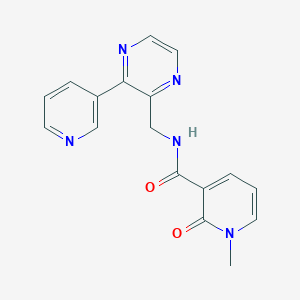
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2414444.png)
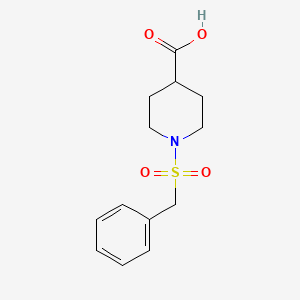
![Methyl 2-{[(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)amino]sulfonyl}benzoate](/img/structure/B2414446.png)